2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The research interest in complex organic molecules with oxychromen structures stems from their broad range of biological activities and potential applications in pharmaceuticals and materials science. These compounds often feature intricate molecular architectures that require sophisticated synthetic strategies for their assembly.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions, including selective functionalization, protection-deprotection strategies, and stereoselective formations. For instance, a study on a related oxychromen compound, quercetin 3-D-galactoside, utilized DFT methods for conformer optimization, highlighting the importance of theoretical studies in predicting the most stable molecular conformations and facilitating synthesis planning (Aydın & Özpozan, 2020).
Molecular Structure Analysis
Determining the molecular structure of complex molecules typically involves a combination of spectroscopic techniques and computational methods. The aforementioned study also conducted HOMO-LUMO energy gap analyses and UV spectra calculations, essential for understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving these molecules can include carbonylation, as demonstrated in the synthesis of 5-hydroxy-2,3-dienoate esters and 2,3-dihydrofuran-3-ol derivatives from alkynyl epoxides (Piotti & Alper, 1997). These reactions are pivotal for extending the chemical diversity and functionalization of the core structure.
Scientific Research Applications
HOMO–LUMO, Conformational and Vibrational Spectroscopic Study
The compound was studied extensively for its electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps. Various conformers were analyzed using Density Functional Theory (DFT) methods. UV spectra calculations and hydrogen bond formations were also a part of this comprehensive study, providing deep insights into the molecule's intrinsic properties and behavior (Aydın & Özpozan, 2020).
Solubility and Physical Properties
Solubility Studies in Ethanol–Water Solutions
Investigations into the solubility of various sugars and compounds in ethanol-water mixtures were conducted. The research is crucial for understanding the behavior of compounds like the one , especially in different solvent environments, which is vital for various application processes (Gong, Wang, Zhang, & Qu, 2012).
Synthetic Studies
Asymmetric Synthesis and Derivative Formation
Innovative approaches in the asymmetric synthesis of long-chain polyols and derivatives were explored. These studies are foundational for complex molecular construction, paving the way for the synthesis of more sophisticated structures based on the compound (Schwenter & Vogel, 2000).
Bioactive Compound Studies
Isolation of Bioactive Compounds
Research identified a new cerebroside from the stem bark of Ficus polita Vahl (Moraceae), showcasing the potential of such compounds in various applications, including medicinal. The compound's structure was determined through spectroscopic methods, hinting at the complexity and potential bioactivity inherent in structures related to your compound of interest (Sandjo et al., 2010).
properties
CAS RN |
94452-17-2 |
---|---|
Product Name |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
Molecular Formula |
C32H49NO9 |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
InChI |
InChI=1S/C32H49NO9/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(2)31(39)33-23-17-22-21(3)16-27(35)40-24(22)18-25(23)41-32-30(38)29(37)28(36)26(19-34)42-32/h16-18,20,26,28-30,32,34,36-38H,4-15,19H2,1-3H3,(H,33,39)/t20?,26-,28+,29+,30-,32-/m1/s1 |
InChI Key |
XDIAFMWEZYIYBM-XLACBCRZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
synonyms |
6-HDA-MUBF-GP 6-hexadecanoylamino-4-methylumbelliferyl-beta-galactopyranoside 6-hexadecanoylamino-4-methylumbelliferyl-galactopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.